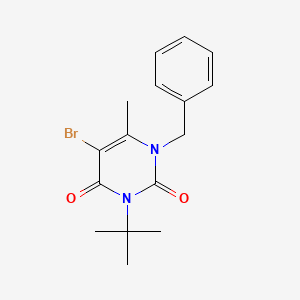
N-(3-methoxyphenyl)-4-methyl-2-quinolinamine
描述
N-(3-methoxyphenyl)-4-methyl-2-quinolinamine, also known as 4-MeO-2-MA, is a psychoactive drug that belongs to the amphetamine and phenethylamine class. It is a derivative of 2-aminoindane, and its chemical structure is similar to that of other psychoactive substances such as MDMA and MDA. The drug has been used in scientific research to study its potential therapeutic effects and its mechanism of action.
作用机制
The exact mechanism of action of N-(3-methoxyphenyl)-4-methyl-2-quinolinamine is not fully understood, but it is believed to act as a serotonin and dopamine releaser, similar to other psychoactive substances such as MDMA. The drug may also affect other neurotransmitter systems such as norepinephrine and glutamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied, but preliminary research suggests that the drug may increase levels of serotonin, dopamine, and norepinephrine in the brain. The drug may also affect other neurotransmitter systems such as glutamate, which may be involved in its potential therapeutic effects.
实验室实验的优点和局限性
The advantages of using N-(3-methoxyphenyl)-4-methyl-2-quinolinamine in lab experiments include its potential therapeutic effects on various conditions, its relatively low toxicity, and its similarity to other psychoactive substances such as MDMA and MDA. However, the limitations of using the drug in lab experiments include its potential for abuse and its lack of long-term safety data.
未来方向
There are several potential future directions for research on N-(3-methoxyphenyl)-4-methyl-2-quinolinamine. These include further studies on its potential therapeutic effects on conditions such as depression, anxiety, and addiction, as well as studies on its mechanism of action and its effects on neurotransmitter systems other than serotonin and dopamine. Additionally, research on the long-term safety of the drug and its potential for abuse is needed before it can be considered for clinical use.
合成方法
The synthesis of N-(3-methoxyphenyl)-4-methyl-2-quinolinamine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 3-methoxyphenylacetone, which is then reacted with nitroethane to form 1-(3-methoxyphenyl)-2-nitropropene. The nitropropene is then reduced using a reducing agent such as lithium aluminum hydride to form N-(3-methoxyphenyl)-2-aminoindane. Finally, the aminoindane is reacted with methyl iodide to form this compound.
科学研究应用
N-(3-methoxyphenyl)-4-methyl-2-quinolinamine has been used in scientific research to study its potential therapeutic effects on various conditions such as depression, anxiety, and addiction. Preliminary studies have shown that the drug may have antidepressant and anxiolytic properties, and may also be useful in treating addiction to drugs such as cocaine and methamphetamine.
属性
IUPAC Name |
N-(3-methoxyphenyl)-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-10-17(19-16-9-4-3-8-15(12)16)18-13-6-5-7-14(11-13)20-2/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHMCCZQEXIIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972013 | |
| Record name | N-(3-Methoxyphenyl)-4-methylquinolin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5657-52-3 | |
| Record name | N-(3-Methoxyphenyl)-4-methylquinolin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)


![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5714497.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)



![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)